IMP-MSG Synergy Quantification: Threshold Reduction and Multiplicative Enhancement
Disodium 5′-inosinate acts synergistically with monosodium glutamate (MSG) to produce umami intensity far exceeding additive predictions. The detection threshold of IMP alone is approximately 0.25 g/L (0.025 g/100 mL). When combined with MSG, this threshold drops to <0.05 g/L [1]. A formulation comprising 3% IMP and 97% MSG produces flavor enhancement 3.8 times stronger than 100% MSG alone [2]. When IMP is incorporated into MSG at 5–12% by weight, the resulting mixture exhibits approximately 8-fold higher flavoring potency compared to MSG alone [3]. The synergy coefficient (γ′) for IMP-MSG has been mathematically modeled, enabling precise formulation optimization [4].
| Evidence Dimension | Umami detection threshold and flavor enhancement factor |
|---|---|
| Target Compound Data | IMP alone threshold: 0.25 g/L; IMP+MSG combined threshold: <0.05 g/L; 3%IMP+97%MSG = 3.8× MSG alone; 5–12%IMP+MSG = ~8× MSG alone |
| Comparator Or Baseline | 100% MSG alone (enhancement factor = 1.0× baseline); IMP alone (threshold = 0.25 g/L) |
| Quantified Difference | Threshold reduction of ≥80%; enhancement factor of 3.8× to 8× vs. MSG alone |
| Conditions | Sensory evaluation panels; aqueous solution; distilled water solvent |
Why This Matters
Quantified synergy enables precise MSG replacement calculations for sodium reduction and cost optimization in industrial formulations.
- [1] ChemSrc. Mechanism of disodium 5′-inosinate as a flavor enhancer and its synergistic interaction with monosodium glutamate. 2026. View Source
- [2] ZIO Chemical. Disodium 5′-ribonucleotide (I+G): Synergy ratios and cost-savings with MSG. 2019. View Source
- [3] Foodmate Encyclopedia. 5′-Inosinic acid disodium salt: Usage specifications and synergistic potency. GB2760-1996. View Source
- [4] Yamaguchi S. The synergistic taste effect of monosodium glutamate and disodium 5′-inosinate. Journal of Food Science. 1967;32(4):473-478. View Source
